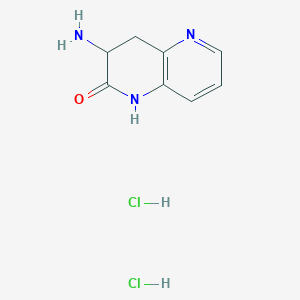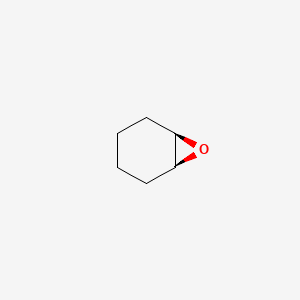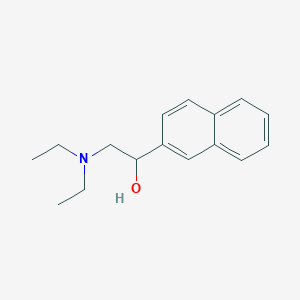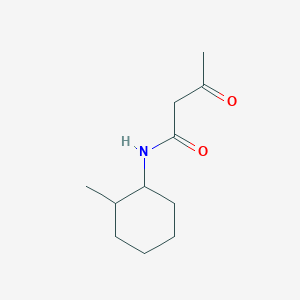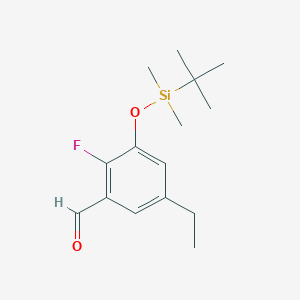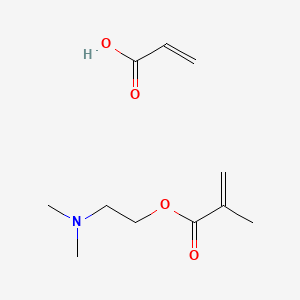
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;prop-2-enoic acid is an organic compound that belongs to the class of enoate esters. It is commonly used in various chemical and industrial applications due to its unique properties. The compound has a molecular formula of C8H15NO2 and a molecular weight of 157.213 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 2-(dimethylamino)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures high yield and purity of the final product. The esterification process is followed by purification steps such as distillation and crystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: 2-methylprop-2-enoic acid
Reduction: 2-(Dimethylamino)ethyl 2-methylpropan-1-ol
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-(Dimethylamino)ethyl 2-methylprop-2-enoate is widely used in scientific research due to its versatility:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is employed in the preparation of biocompatible materials for drug delivery systems.
Medicine: It is used in the development of pharmaceutical formulations and as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of adhesives, coatings, and resins
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The dimethylamino group can interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylamino)ethyl 2-methylprop-2-enoate
- 2-(Dibutylamino)ethyl 2-methylprop-2-enoate
- 2-(Tert-butylamino)ethyl 2-methylprop-2-enoate
Uniqueness
2-(Dimethylamino)ethyl 2-methylprop-2-enoate is unique due to its specific combination of the dimethylamino group and the 2-methylprop-2-enoate moiety. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields .
Propriétés
Numéro CAS |
26655-25-4 |
|---|---|
Formule moléculaire |
C11H19NO4 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C8H15NO2.C3H4O2/c1-7(2)8(10)11-6-5-9(3)4;1-2-3(4)5/h1,5-6H2,2-4H3;2H,1H2,(H,4,5) |
Clé InChI |
IDSLKCIQOSQROT-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCN(C)C.C=CC(=O)O |
Numéros CAS associés |
26655-25-4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
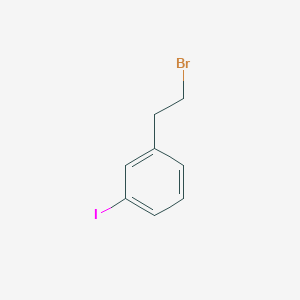
![(2S)-N-[3-(Trifluoromethyl)-4-cyanophenyl]-2-methyloxirane-2alpha-carboxamide](/img/structure/B8589257.png)
![N-[2-Fluoro-3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8589264.png)
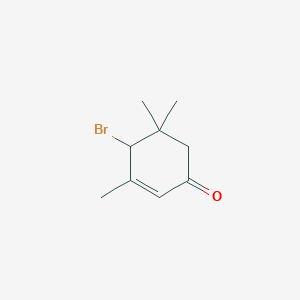
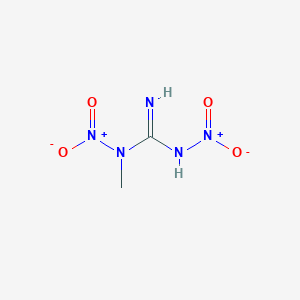
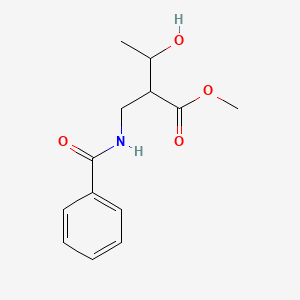
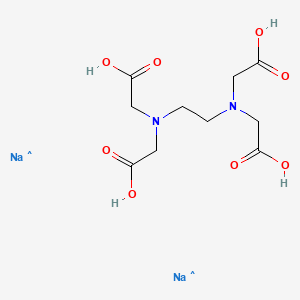
![1-Methyl-N-[2-(4-morpholinyl)ethyl]-4-nitro-1H-pyrrole-2-carboxamide](/img/structure/B8589301.png)
